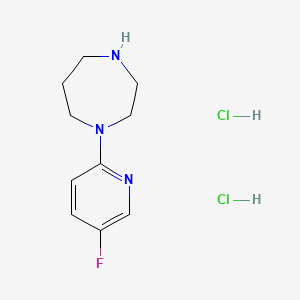

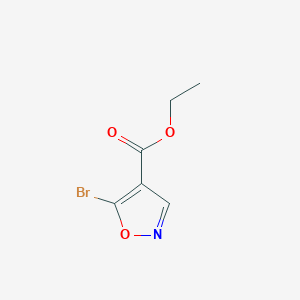

3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is a member of the benzothiazole family, which is known for its antitumor properties. Benzothiazoles have been extensively studied due to their potent cytotoxicity in various human cancer cell lines, including breast and prostate cancer cells. The fluorinated derivatives of benzothiazoles, in particular, have shown promising biological activity, which is often attributed to the presence of the fluorine atom that can influence the biological properties of these compounds .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles typically involves the cyclization of precursor thiobenzanilides. Modifications to the Jacobsen cyclization process have allowed for the production of pure samples of target compounds, including those with specific fluorine substitutions . The synthesis of related compounds often involves acyl chlorination of fluorobenzoic acids, followed by coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. Crystal structure analysis can reveal the significance of hydrogen bonds, both strong and weak, which can influence the stability and reactivity of the compound. The variations in crystal packing, as determined by Hirshfeld surface analysis and fingerprint plots, can distinguish between different derivatives and provide insights into their potential interactions with biological targets .

Chemical Reactions Analysis

Benzothiazoles and their derivatives can participate in various chemical reactions, which are essential for their biological activity and for the development of fluorescent probes. For instance, the reaction of benzofuran derivatives with aliphatic thiols is highly selective and results in strong fluorescence, which is useful for the detection of thiols in biological samples . Additionally, the sensitivity of certain benzothiazole derivatives to pH changes and their ability to sense metal cations like magnesium and zinc highlight their potential as chemical sensors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles are influenced by their molecular structure and the presence of substituents such as fluorine atoms and methoxy groups. These properties include solubility, fluorescence, and the ability to form hydrogen bonds, which can affect their biological activity and their utility in various applications, including as anticancer agents and chemical sensors . The introduction of fluorine atoms, in particular, can enhance the biological activity of these compounds, as seen in the potent cytotoxicity of fluorinated benzothiazoles against certain cancer cell lines .

Scientific Research Applications

Antimicrobial Applications

3-Fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide and its derivatives have been explored for their antimicrobial properties. A study by Anuse et al. (2019) found that certain substituted 2-aminobenzothiazoles derivatives exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA). Another research by Desai et al. (2013) identified fluorobenzamides containing thiazole as promising antimicrobial analogs, particularly against certain bacterial and fungal strains.

Molecular Synthesis and Structural Characterization

The synthesis and structural analysis of related compounds have been a key focus in research. For instance, Sagar et al. (2018) synthesized closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides to investigate their molecular structures and supramolecular aggregation.

Anticancer and Cytotoxicity Studies

The potential application in cancer research has been explored. A study by Kumbhare et al. (2014) on isoxazole derivatives related to the compound showed promising anti-cancer activity, especially against colon cancer cell lines.

Fluorine-Containing Compounds in Medicinal Chemistry

The significance of fluorine in medicinal chemistry is highlighted by the synthesis of various fluorine-containing benzamide analogs. For example, Tu et al. (2007) synthesized fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors.

Supramolecular Gelators and Sensor Applications

Another application area is the development of supramolecular gelators. Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives revealed their gelation behavior and the role of methyl functionality in gelation.

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of related compounds have been extensively studied. Gurupadayya et al. (2008) investigated the synthesis of Azetidin-2-ones and Thiazolidin-4-ones encompassing benzothiazole for various pharmacological activities.

Mechanism of Action

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and conditions, including cancer, diabetes mellitus, and inflammatory diseases .

Mode of Action

It’s known that benzofuran derivatives can inhibit tumor necrosis factor (tnf-α) production , which suggests that they may act by modulating inflammatory responses. Additionally, the presence of a fluorine group and a methoxy group in the compound could enhance its anticancer activities .

Biochemical Pathways

These could include pathways related to inflammation, cell proliferation, and apoptosis, among others .

Result of Action

The compound has been shown to exhibit excellent anticancer activities against various types of cancer cells . Additionally, benzofuran derivatives have been reported to possess antioxidant, anti-inflammatory, and antimalarial activities . These results suggest that the compound could have a broad range of therapeutic effects.

properties

IUPAC Name |

3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMOGXJEAQYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)

![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)